2-(3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoacetic acid
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Overview
Description
2-(3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoacetic acid is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with two methyl groups at positions 3 and 5, and an oxoacetic acid moiety at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoacetic acid typically involves the condensation of 3,5-dimethylpyrrole with an appropriate oxoacetic acid derivative. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the desired product. Common reagents used in the synthesis include acetic anhydride, acetyl chloride, and various catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
2-(3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dimethyl-1H-pyrrole-2-carboxylic acid
- 3,5-dimethyl-2H-pyrrole-2-carbaldehyde
- 3,5-dimethyl-1H-pyrrole-2-methanol
Uniqueness
2-(3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoacetic acid is unique due to its specific structural features, such as the presence of both a pyrrole ring and an oxoacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H9NO3 |
---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
2-(3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C8H9NO3/c1-4-3-5(2)9-6(4)7(10)8(11)12/h3,9H,1-2H3,(H,11,12) |
InChI Key |
BWWGZXAHEPEWRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1)C(=O)C(=O)O)C |
Origin of Product |
United States |
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